REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.BrN1C(=O)CCC1=O.[CH:28]([N:31]1[C:39]2[C:34](=[CH:35][CH:36]=[C:37]([CH3:40])[CH:38]=2)[C:33]([C:41]([OH:43])=O)=[CH:32]1)([CH3:30])[CH3:29].[NH2:44][C:45]1[S:46][CH:47]=[CH:48][N:49]=1>C(Cl)Cl>[S:46]1[CH:47]=[CH:48][N:49]=[C:45]1[NH:44][C:41]([C:33]1[C:34]2[C:39](=[CH:38][C:37]([CH3:40])=[CH:36][CH:35]=2)[N:31]([CH:28]([CH3:29])[CH3:30])[CH:32]=1)=[O:43]
|
Name
|
|
Quantity
|
628 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
425 mg
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
1-isopropyl-6-methyl-1H-indole-3-carboxylic acid
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1C=C(C2=CC=C(C=C12)C)C(=O)O
|
Name
|
|
Quantity
|
424 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at 0° C. for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to 25° C. where it
|
Type
|
STIRRING
|
Details
|
was stirred for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred at 25° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
At this time, the mixture was partitioned between water (75 mL) and ethyl acetate (75 mL)
|
Type
|
ADDITION
|
Details
|
treated with a 1N aqueous hydrochloric acid solution (40 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous sodium bicarbonate solution (1×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous sodium chloride solution (1×40 mL), dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)NC(=O)C1=CN(C2=CC(=CC=C12)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 229 mg | |
YIELD: PERCENTYIELD | 41.5% | |
YIELD: CALCULATEDPERCENTYIELD | 41.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |